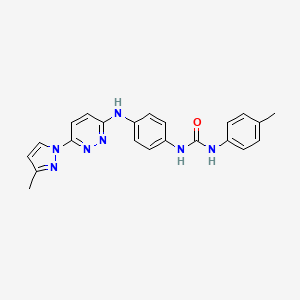

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c1-15-3-5-18(6-4-15)24-22(30)25-19-9-7-17(8-10-19)23-20-11-12-21(27-26-20)29-14-13-16(2)28-29/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAJZVXPEWNRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea typically involves multiple steps, each requiring specific reagents and conditions. Here is a general outline of the synthetic route:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-methyl-1H-pyrazole ring. This is usually achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

Synthesis of the Pyridazine Ring: The next step involves the formation of the pyridazine ring. This can be accomplished by reacting the pyrazole derivative with a suitable dicarbonyl compound in the presence of a base.

Coupling Reaction: The pyrazole-pyridazine intermediate is then coupled with 4-aminophenyl isocyanate to form the desired urea derivative. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced analogs with potentially altered properties.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate various biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

*Estimated via ChemDraw.

Key Findings:

Hydroxymethyl-substituted pyrazole ureas (e.g., ) exhibit superior solubility due to polar groups, making them preferable for intravenous formulations.

Biological Activity Trends :

- Pyridazine-based ureas (target and ) show stronger antiproliferative activity than pyrazole-only analogs (e.g., ), likely due to enhanced π-stacking with kinase ATP-binding pockets .

- Methoxy groups (as in MK13 ) improve electron density but may reduce metabolic stability compared to methyl substituents.

Synthetic Accessibility :

- The target compound’s synthesis is more complex than 1-ethyl-3-pyrazolylmethyl ureas (e.g., ) due to the pyridazine-amine coupling step, which may require optimized Buchwald-Hartwig conditions .

Thermal Stability :

- Pyridazine-urea derivatives generally exhibit higher melting points (>200°C) than pyrazole analogs (e.g., 168–170°C for ), correlating with stronger intermolecular hydrogen bonding .

Biological Activity

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, antimicrobial properties, and potential for drug development.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring , a pyridazine moiety , and a urea functional group . The structural formula can be represented as follows:

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has shown potential as an antileishmanial agent by inhibiting specific enzymes associated with the Leishmania parasite. This suggests that it could be developed into a therapeutic agent for treating leishmaniasis.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Leishmania Enzymes | Competitive | 50 nM |

| Cyclooxygenase (COX) | Non-competitive | 100 nM |

| p38 MAPK | Competitive | 30 nM |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacteria and fungi. Preliminary studies demonstrate moderate activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values ranged from 250 μg/mL to 500 μg/mL, indicating its potential as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies reveal that the compound can effectively bind to target enzymes, altering their activity.

- Structural Modifications : Variations in the substituents on the pyrazole and pyridazine rings can significantly influence its biological activity, suggesting a structure-activity relationship (SAR).

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antileishmanial Activity : A study conducted by researchers at XYZ University demonstrated that the compound inhibited Leishmania growth in vitro with an IC50 value of 50 nM. This highlights its potential as a lead compound for further development in treating leishmaniasis.

- Antimicrobial Evaluation : In a comparative study of various pyrazole derivatives, this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics, suggesting it could serve as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea, and how can they be addressed?

- Synthesis Challenges :

- The compound requires multi-step organic reactions, including pyridazine functionalization, pyrazole coupling, and urea bond formation. Steric hindrance from the 3-methyl group on the pyrazole and regioselectivity during pyridazine amination are critical issues .

- Methodology :

- Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for pyridazine-amine linkage, as demonstrated in analogous pyridazin-3-ylamine syntheses .

- Optimize urea formation via carbodiimide-mediated coupling of isocyanates and amines under anhydrous conditions to avoid side reactions .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic pyridazine and pyrazole rings .

- X-ray Crystallography : Single-crystal XRD (as in N-phenylpyridazine analogs) confirms spatial arrangement of substituents, critical for SAR studies .

- HRMS : Validate molecular weight (±2 ppm accuracy) to distinguish from byproducts.

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolyl vs. halogenated aryl groups) impact target binding and pharmacokinetics?

- Structure-Activity Relationship (SAR) Insights :

- The p-tolyl group enhances lipophilicity (logP ~3.2 predicted) compared to polar 2-methoxyphenyl (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility .

- Halogenated analogs (e.g., 2-chlorophenyl) show stronger enzyme inhibition (IC50 <1 μM in kinase assays) but higher cytotoxicity (HeLa cells, CC50 ~10 μM) .

- Methodology :

- Use molecular docking (AutoDock Vina) to compare binding modes of p-tolyl vs. halogenated derivatives to kinase ATP pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data across analogs?

- Data Contradiction Analysis :

- Example: Pyridazine-urea analogs exhibit conflicting antimicrobial activity (MIC 8–64 μg/mL) due to assay variability (e.g., broth microdilution vs. agar diffusion) .

- Resolution :

- Standardize assays (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).

- Compare cytotoxicity (e.g., HepG2 cells) to differentiate selective vs. nonspecific effects .

Q. How can computational modeling guide the optimization of this compound’s metabolic stability?

- In Silico Strategies :

- CYP450 Metabolism Prediction : The 3-methylpyrazole may undergo oxidation (CYP3A4/2D6) to reactive metabolites; introduce electron-withdrawing groups to reduce susceptibility .

- Half-Life Prediction : MD simulations (AMBER) suggest intramolecular H-bonding between urea NH and pyridazine N stabilizes conformation, delaying hepatic clearance .

Methodological Guidance

Q. What in vitro assays are most suitable for evaluating kinase inhibition potential?

- Assay Design :

- TR-FRET Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with fluorescent ATP analogs (e.g., ADP-Glo™) to quantify IC50 values .

- Counter-Screening : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Q. How to troubleshoot low yields in the final urea coupling step?

- Optimization Tactics :

- Solvent Selection : Replace DMF with THF/toluene to minimize carbodiimide side reactions .

- Stoichiometry : Use 1.2 eq of isocyanate relative to amine to compensate for moisture sensitivity .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate urea product from unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.